Aklavinone
CAS No.: 16234-96-1
Cat. No.: VC0517749
Molecular Formula: C22H20O8
Molecular Weight: 412.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16234-96-1 |
|---|---|
| Molecular Formula | C22H20O8 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
| Standard InChI | InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |
| Standard InChI Key | RACGRCLGVYXIAO-YOKWENHESA-N |
| Isomeric SMILES | CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
| SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
| Canonical SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Aklavinone’s planar structure enables intercalation into DNA, disrupting replication and transcription. Its sugar moieties enhance solubility and target specificity in biological systems .
Biosynthesis and Genetic Engineering
Biosynthetic Pathway
Aklavinone is synthesized via polyketide biosynthesis in Streptomyces galilaeus and Streptomyces peucetius. The pathway involves:
-
Core Formation: Polyketide synthases assemble the tetracyclic aglycone scaffold.
-
Glycosylation: Sequential attachment of sugar residues (e.g., L-rhodosamine) to the C-4 hydroxyl group .
-
Oxidation/Modification: Enzymatic hydroxylation at C-11 (via dnrF gene-encoded aklavinone 11-hydroxylase) and further sugar modifications .
Genetic Modifications
The dnrF gene (encoding aklavinone 11-hydroxylase) has been transferred to Streptomyces galilaeus to produce hybrid aclacinomycins. This yields compounds like 11-hydroxyaclacinomycin X, which show enhanced cytotoxicity against leukemia and melanoma cell lines .
| Strain | Modification | Outcome |
|---|---|---|
| S. galilaeus (wild-type) | Native biosynthesis | Aclacinomycin A, B, T |
| S. galilaeus + dnrF | Hydroxylation at C-11 | Hybrid aclacinomycins (e.g., 11-hydroxyaclacinomycin X) |
| S. peucetius | Native dnrF expression | Doxorubicin precursors |
Chemical Synthesis
Key Synthetic Routes
Challenges
-
Regioselectivity: Competing pathways during oxidation/hydroxylation.
-
Solubility: Low aqueous solubility complicates purification.
Biological Activity
Aklavinone and its derivatives exert cytotoxic effects through:
-
DNA Intercalation: Distortion of DNA helix, inhibiting replication and transcription.
-
Topoisomerase II Inhibition: Induction of DNA strand breaks.
-
Oxidative Stress: Generation of reactive oxygen species (ROS).
Applications and Future Research
-
Cancer Therapy: Aclacinomycins (e.g., aclacinomycin T) are under investigation for reduced cardiotoxicity compared to doxorubicin .
-
Genetic Engineering: Engineering dnrF and glycosyltransferase genes to optimize metabolite diversity .
-
Synthetic Biology: Combining polyketide and nonribosomal peptide pathways for novel hybrids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume